Theasinensin A

Overview

Description

Theasinensin A is a dimeric catechin compound predominantly found in oolong tea and black tea. It is one of the major polyphenolic compounds formed during the fermentation process of tea leaves. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Theasinensin A can be synthesized through the oxidative coupling of catechins, specifically epigallocatechin-3-O-gallate (EGCG). This process involves the use of laccase, a member of the tea polyphenol oxidase family, which facilitates the radical oxidative reaction . The reaction conditions typically include the oxidation of EGCG followed by heat treatment at 80°C to mimic the final steps of tea leaf fermentation . The product is then purified using column chromatography techniques such as Sephadex LH-20 and C18 column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves the fermentation of tea leaves, where polyphenol oxidase enzymes play a crucial role. The process includes the oxidation of catechins in the presence of oxygen, leading to the formation of this compound along with other polyphenolic compounds .

Chemical Reactions Analysis

Types of Reactions

Theasinensin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction involved in its formation is the oxidative coupling of catechins .

Common Reagents and Conditions

Oxidation: Laccase enzyme is commonly used for the oxidative coupling of catechins.

Reduction: Specific reducing agents can be used to study the reduction of this compound, although detailed studies on this are limited.

Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Major Products Formed

The major product formed from the oxidative coupling of catechins is this compound itself. Other related compounds, such as Theasinensin B, can also be formed under similar conditions .

Scientific Research Applications

Theasinensin A has a wide range of scientific research applications:

Mechanism of Action

Theasinensin A exerts its effects through various molecular targets and pathways. For instance, it inhibits the activity of α-glucosidase in a reversible and noncompetitive manner by altering the enzyme’s microenvironment and secondary structure . Additionally, it downregulates the MAPK/ERK kinase (MEK)-extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in its anti-inflammatory action .

Comparison with Similar Compounds

Theasinensin A is often compared with other polyphenolic compounds found in tea, such as Theaflavins and Thearubigins. These compounds share similar structural features but differ in their specific biological activities and formation processes . Theasinensin B, for example, is another dimeric catechin formed under similar conditions but exhibits different inhibitory effects on α-glucosidase .

List of Similar Compounds

- Theasinensin B

- Theaflavins

- Thearubigins

- Epigallocatechin-3-O-gallate (EGCG)

- Procyanidin B2 (PCB2)

Biological Activity

Theasinensin A is a polyphenolic compound predominantly found in green tea (Camellia sinensis). It belongs to a class of compounds known as catechins, which are recognized for their potential health benefits. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its unique arrangement of hydroxyl groups and aromatic rings, contributing to its biological activity. Its molecular formula is C₁₈H₁₈O₉, with a molecular weight of 378.34 g/mol.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | |

| Epigallocatechin Gallate (EGCG) | 15 | |

| Quercetin | 30 |

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

Case Study: Inhibition of Inflammation in Animal Models

A study conducted on mice with induced inflammation demonstrated that administration of this compound significantly reduced paw edema and serum levels of inflammatory markers compared to control groups.

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in breast and colon cancer cell lines. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Apoptosis induction | |

| HT-29 (Colon Cancer) | 15 | Cell cycle arrest | |

| HCT116 (Colon Cancer) | 18 | Caspase activation |

- Modulation of Signaling Pathways : this compound influences various signaling pathways including PI3K/Akt and MAPK pathways, which play crucial roles in cell survival and proliferation.

- Gene Expression Regulation : It affects the expression levels of genes involved in apoptosis, cell cycle regulation, and inflammation.

- Interaction with Cellular Targets : The compound has been shown to interact with proteins such as p53, enhancing its tumor suppressor functions.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer treatment.

- Cardiovascular Health : By reducing oxidative stress and inflammation, it may contribute to cardiovascular protection.

- Neuroprotection : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases through its antioxidant properties.

Properties

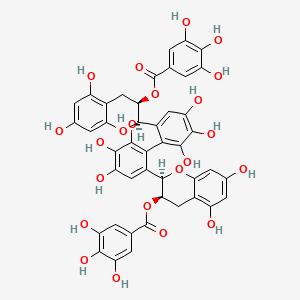

IUPAC Name |

[2-[2-[6-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUULFXAQUWEYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317247 | |

| Record name | Theasinensin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116403-62-4, 89064-31-3 | |

| Record name | Theasinensin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116403-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theasinensin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89064-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theasinensin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.